molecular formula C8H8N4 B1445008 2-(1H-pyrazol-1-yl)pyridin-4-amine CAS No. 1250667-45-8

2-(1H-pyrazol-1-yl)pyridin-4-amine

Cat. No. B1445008
M. Wt: 160.18 g/mol
InChI Key: WUXRMLYTUGMAPX-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)pyridin-4-amine is a chemical compound that has been studied for its potential pharmacological applications . It has been found in the context of research into adenosine A2A receptor antagonists for the treatment of Parkinson’s disease .


Synthesis Analysis

The synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine and related compounds has been a subject of research. For instance, a study has reported the synthesis and therapeutic potential of imidazole containing compounds . Another study discussed the structure-activity relationship data of M 4 mAChR PAMs based on the common 2-phenyl-3- (1 H -pyrazol-4-yl)pyridine scaffold .


Molecular Structure Analysis

The molecular structure of 2-(1H-pyrazol-1-yl)pyridin-4-amine is characterized by the presence of a pyrazole ring attached to a pyridine ring. The InChI code for this compound is 1S/C8H8N4/c9-7-2-4-10-8 (6-7)12-5-1-3-11-12/h1-6H, (H2,9,10) and its InChI key is WUXRMLYTUGMAPX-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Novel Antibacterial Agents

Tao Yang et al. (2014) developed a concise, environmentally friendly, and cost-effective route for the large-scale preparation of a novel oxazolidinone antibacterial candidate. The synthesis involved the preparation of a key intermediate, 2-(1-(2-fluoro-4-nitrophenyl)-1H-pyrazol-4-yl)pyridine, with high purity by mild deamination, demonstrating a novel application of pyrazolylpyridine derivatives in antibiotic synthesis (Yang et al., 2014).

Versatile Ligands in Coordination Chemistry

M. Halcrow (2005) highlighted that derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine have been utilized as ligands for over 15 years. These compounds offer certain advantages and disadvantages compared to the more extensively studied terpyridines. The review details the synthesis and complex chemistry of these ligands, noting applications like luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Applications in Polymerization and Catalysis

Catalyzed Oligomerization and Polymerization of Ethylene

C. Obuah et al. (2014) investigated pyrazolylamine ligands like 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)ethan-amine and their nickel(II) complexes, which, when activated with aluminum co-catalysts, catalyzed the oligomerization or polymerization of ethylene. The products varied based on the co-catalyst and solvent used, demonstrating the adaptability and potential of pyrazolylpyridinamine derivatives in polymer science (Obuah et al., 2014).

Applications in Fluorescence and Sensing

Fluorescent Properties and Sensing Applications

M. Mac et al. (2010) synthesized a novel fluorescent dye based on the 1H-pyrazolo[3,4-b]quinoline skeleton. This compound acted as a sensor for the fluorescence detection of small inorganic cations in highly polar solvents, showcasing a promising application of pyrazolylpyridine derivatives in the development of fluorescent sensors and materials science (Mac et al., 2010).

properties

IUPAC Name

2-pyrazol-1-ylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-2-4-10-8(6-7)12-5-1-3-11-12/h1-6H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXRMLYTUGMAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrazol-1-yl)pyridin-4-amine

CAS RN

1250667-45-8
Record name 2-(1H-pyrazol-1-yl)pyridin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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